molecular formula C6H14ClNS B1463587 4-Methylthiopiperidine hydrochloride CAS No. 208245-70-9

4-Methylthiopiperidine hydrochloride

Cat. No.: B1463587
CAS No.: 208245-70-9
M. Wt: 167.7 g/mol
InChI Key: VXAYZGLCMOYQFU-UHFFFAOYSA-N
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Description

4-Methylthiopiperidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNS and its molecular weight is 167.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action and Mode of Action

The targets of piperidine derivatives can vary widely depending on the specific compound. Some piperidine derivatives have been found to interact with opioid receptors, while others might interact with different types of receptors or enzymes . The mode of action would depend on the specific interactions between the piperidine derivative and its target.

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can also vary widely. Some piperidine derivatives might affect neurotransmitter systems, while others might affect metabolic pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary depending on the specific compound. Factors such as the compound’s structure, its lipophilicity, and its interactions with various enzymes and transporters can all affect its pharmacokinetics .

Result of Action

The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in enzyme activity, and effects on ion channels .

Action Environment

The action environment of a drug refers to the conditions under which the drug is administered and used. This can include factors such as the patient’s overall health, the presence of other medications, and the route of administration .

Properties

IUPAC Name

4-methylsulfanylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAYZGLCMOYQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679361
Record name 4-(Methylsulfanyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208245-70-9
Record name 4-(Methylsulfanyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208245-70-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(methylthio)piperidine-1-carboxylate (63 mg, 0.27 mmol) in methanol (1 mL) and 4 N hydrogen chloride in dioxane (4 mL) was refluxed for 2 min and then concentrated and dried to provide 4-(methylthio)piperidine hydrochloride as a colorless oil.
Quantity
63 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (100 mg, 0.38 mmol) in methanol (1 mL) and 4 N hydrogen chloride in dioxane (4 mL) was refluxed for 2 min and then concentrated to provide 4-(methylthio)piperidine hydrochloride salt as a colorless solid. MS (EI) for C6H13NO2S: 163 (M+).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylthiopiperidine hydrochloride
Reactant of Route 2
4-Methylthiopiperidine hydrochloride
Reactant of Route 3
4-Methylthiopiperidine hydrochloride
Reactant of Route 4
4-Methylthiopiperidine hydrochloride
Reactant of Route 5
4-Methylthiopiperidine hydrochloride
Reactant of Route 6
4-Methylthiopiperidine hydrochloride

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